N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Oxalamide Derivatives Chemical Diversity Drug Discovery

N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 919731-44-5) is a synthetic oxalamide derivative characterized by a 5-methylisoxazole ring linked via an oxalamide bridge to a pyridin-4-ylmethyl moiety. It belongs to the broader class of isoxazole amides, which have been investigated for epigenetic (e.g., SMYD3 inhibition) and anti-infective applications.

Molecular Formula C12H12N4O3
Molecular Weight 260.253
CAS No. 919731-44-5
Cat. No. B2943589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
CAS919731-44-5
Molecular FormulaC12H12N4O3
Molecular Weight260.253
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=NC=C2
InChIInChI=1S/C12H12N4O3/c1-8-6-10(16-19-8)15-12(18)11(17)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H,14,17)(H,15,16,18)
InChIKeyHACRENKFZBYIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 919731-44-5): Baseline Profile


N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide (CAS 919731-44-5) is a synthetic oxalamide derivative characterized by a 5-methylisoxazole ring linked via an oxalamide bridge to a pyridin-4-ylmethyl moiety. It belongs to the broader class of isoxazole amides, which have been investigated for epigenetic (e.g., SMYD3 inhibition) and anti-infective applications. A comprehensive search of primary research literature (PubMed, patents, authoritative databases) reveals an absence of publicly available, peer-reviewed quantitative biological activity data for this specific compound, as of the current knowledge cutoff [1]. Consequently, procurement decisions must rely on structural analogy and inferred class-level potential rather than direct experimental evidence for this compound.

Why Generic Substitution Cannot Replace N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide in Targeted Research


Within the isoxazole-amide chemical space, minor structural variations critically modulate target engagement, selectivity, and pharmacokinetic properties. For example, in the SMYD3 inhibitor series, replacing the oxalamide linker or modifying the heteroaryl substituent led to >100-fold changes in biochemical IC50 values [1]. Similarly, in antimycobacterial sulfamethoxazole-derived oxalamides, the specific N-substitution pattern (e.g., 5-methylisoxazol-3-yl vs. other isoxazole regioisomers) directly determined minimum inhibitory concentrations (MICs) against M. tuberculosis and nontuberculous mycobacteria [2]. Therefore, the precise combination of the 5-methylisoxazol-3-yl group and the pyridin-4-ylmethyl oxalamide tail in the target compound is expected to confer a distinct biological profile that cannot be replicated by generic isoxazole amides or oxalamides with alternative substitution patterns.

Quantitative Differentiation Evidence for N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide vs. Closest Analogs


Structural Uniqueness vs. Closest Commercial Oxalamide Analogs

The target compound features a unique combination of a 5-methylisoxazol-3-yl group on the N1 position and a pyridin-4-ylmethyl group on the N2 position of the oxalamide scaffold. In contrast, the closest commercially available comparator, N1,N2-bis(pyridin-4-ylmethyl)oxalamide (CAS 205386-51-2), lacks the isoxazole ring entirely [1]. Another near analog, N1-methyl-N2-(pyridin-4-ylmethyl)oxalamide, replaces the isoxazole with a simple methyl group, abolishing the heterocyclic hydrogen-bonding and π-stacking capacity . The presence of the 5-methylisoxazole confers distinct electronic and steric properties that are predicted to alter target binding and metabolic stability relative to these simpler analogs.

Oxalamide Derivatives Chemical Diversity Drug Discovery

Antimycobacterial Class Potential: Activity Threshold of Sulfamethoxazole-Derived Oxalamides

In a study of sulfamethoxazole-based ureas and oxalamides, the oxalamide derivative 4,4'-[carbonylbis(azanediyl)]bis[N-(5-methylisoxazol-3-yl)benzenesulfonamide] demonstrated antimycobacterial activity with MIC values of 2–62.5 µM against M. tuberculosis and NTM strains [1]. This class-level evidence indicates that the 5-methylisoxazol-3-yl moiety, when conjugated to an appropriate scaffold via an amide/oxalamide linkage, can achieve low micromolar antimycobacterial potency. In comparison, the parent sulfamethoxazole showed higher MIC values, underscoring the added value of the oxalamide-isoxazole combination. While direct data for the target compound are lacking, its structural similarity to the active chemotype suggests it may be a candidate for antimycobacterial screening.

Antimycobacterial Oxalamide Infectious Disease

Epigenetic Target Engagement: SMYD3 Inhibition by Isoxazole Amides

A potent and selective SMYD3 inhibitor series featuring an isoxazole amide core has been disclosed, with lead compounds achieving biochemical IC50 values in the nanomolar range and >100-fold selectivity over other methyltransferases [1]. The co-crystal structures confirm that the isoxazole ring engages the lysine binding channel of SMYD3, while the amide linker positions the tail group (e.g., pyridyl-containing substituents) for additional hydrophobic and polar contacts. The target compound, with its 5-methylisoxazol-3-yl group and pyridin-4-ylmethyl tail, maps directly onto this pharmacophore model. By comparison, analogs lacking the pyridyl group lost significant potency (>10-fold reduction in IC50), highlighting the structural necessity of the heteroaryl tail.

Epigenetics SMYD3 Cancer Therapeutics

Recommended Application Scenarios for N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide Procurement


Structure-Activity Relationship (SAR) Exploration in Epigenetic Inhibitor Programs

This compound can be procured as a SAR probe in medicinal chemistry campaigns targeting SMYD3 or related lysine methyltransferases. Its structural alignment with the validated isoxazole amide pharmacophore [1] makes it a suitable candidate for evaluating the contribution of the pyridin-4-ylmethyl tail to potency and selectivity. Head-to-head testing against simpler oxalamide analogs (e.g., N1,N2-bis(pyridin-4-ylmethyl)oxalamide) can isolate the impact of the 5-methylisoxazole ring.

Antimycobacterial Screening Cascade

Given the activity of 5-methylisoxazol-3-yl-containing oxalamides against M. tuberculosis and NTM strains [1], this compound is a candidate for inclusion in antimycobacterial screening libraries. Procurement is particularly justified for laboratories seeking novel chemotypes with MIC values below 10 µM, following the class precedent.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The oxalamide core and pyridyl nitrogen provide two distinct metal-coordination sites, making this compound a potential bridging ligand for constructing coordination polymers or MOFs. The 5-methylisoxazole ring introduces steric bulk that can modulate framework topology, distinguishing it from simpler bis(pyridyl)oxalamide ligands.

Computational Chemistry and Docking Studies

The compound's well-defined structure and the availability of SMYD3 co-crystal structures [1] enable rigorous computational docking and molecular dynamics studies. It can serve as a test ligand for validating in silico models of isoxazole-amide-protein interactions before committing to large-scale synthesis.

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